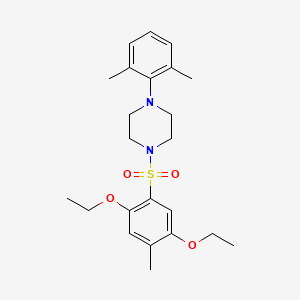

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Description

Properties

IUPAC Name |

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4S/c1-6-28-20-16-22(21(29-7-2)15-19(20)5)30(26,27)25-13-11-24(12-14-25)23-17(3)9-8-10-18(23)4/h8-10,15-16H,6-7,11-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYBPQBZYVKACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the 2,5-Diethoxy-4-methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,5-diethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the 2,6-Dimethylphenyl Group: The final step is the alkylation of the piperazine nitrogen with 2,6-dimethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine ()

- Structural Differences : Methoxy groups replace ethoxy groups at positions 2 and 5, and the phenyl ring on the piperazine has 2,3-dimethyl substituents.

- The 2,3-dimethylphenyl group may sterically hinder interactions compared to the 2,6-dimethylphenyl group in the target compound.

1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine ()

- Structural Differences : A methyl group replaces the 2,6-dimethylphenyl moiety on the piperazine, and the benzenesulfonyl group has a 4-ethoxy substituent.

- Implications : The absence of the aromatic 2,6-dimethylphenyl group may reduce π-π stacking interactions with hydrophobic receptor pockets. The 4-ethoxy group could alter electronic effects compared to the 2,5-diethoxy arrangement.

1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine ()

- Structural Differences : Chlorine atoms replace ethoxy groups, introducing strong electron-withdrawing effects.

- Implications : Increased electrophilicity may enhance binding to electron-rich targets but reduce metabolic stability.

Variations in the Piperazine Substituents

HBK Series ()

Compounds like HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) feature a phenoxypropyl linker instead of a benzenesulfonyl group.

- Implications: The phenoxypropyl chain may improve flexibility and access to hydrophobic binding sites. HBK17 demonstrated adrenoceptor antagonism, suggesting the 2,5-dimethylphenoxy group is critical for activity.

Piperazine Derivatives with 2,6-Dimethylphenyl Residues ()

- Implications : The sulfonyl group in the target compound may enhance receptor binding compared to carbamoyl/carbonyl linkers.

Antioxidant Activity ()

1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives increased superoxide dismutase (SOD) activity and total antioxidant capacity (TAC).

Antichlamydial Activity ()

A molecule with a 2,5-dimethylphenylpiperazine moiety exhibited antichlamydial activity, highlighting the importance of methyl group positioning.

Physicochemical and Structural Comparisons

Key Findings and Implications

- Substituent Position Matters: The 2,6-dimethylphenyl group (vs. 2,3 or 2,5) enhances receptor interactions, as seen in adrenoceptor antagonists (HBK series) and antioxidants .

- Sulfonyl vs.

- Ethoxy vs.

Biological Activity

The compound 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and findings from relevant studies.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Receptor Modulation : It may act as a modulator of certain neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, which could influence mood and behavior.

- Antioxidant Properties : Some derivatives of similar compounds have shown antioxidant activity, which may contribute to their therapeutic effects in oxidative stress-related conditions.

Therapeutic Applications

- Anticancer Activity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers.

- Neurological Disorders : Due to its potential interaction with neurotransmitter systems, it may offer therapeutic benefits in conditions like depression or anxiety.

- Anti-inflammatory Effects : Some studies have suggested that related compounds possess anti-inflammatory properties, indicating potential use in inflammatory diseases.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on several human cancer cell lines. Results indicated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis |

| A549 (Lung) | 30 | Caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Study 2: Neurotransmitter Interaction

In another study focusing on receptor modulation, the compound was tested for its affinity towards serotonin receptors. It demonstrated a moderate binding affinity (Ki = 150 nM) for the 5-HT2A receptor, suggesting potential applications in treating mood disorders.

Study 3: Antioxidant Activity

A comparative analysis of various derivatives showed that the compound exhibited notable antioxidant activity with an IC50 value of 45 µM in DPPH radical scavenging assays. This property is crucial for developing therapies aimed at oxidative stress-related pathologies.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Sulfonylation | 2,5-Diethoxy-4-methylbenzenesulfonyl chloride, Et₃N, DCM | Introduce sulfonyl moiety |

| Purification | Silica gel chromatography, hexane/EtOAc gradient | Remove unreacted starting materials |

| Monitoring | TLC (Rf analysis), HPLC | Track reaction progress |

Advanced: How do structural modifications (e.g., substituents on the benzene rings) influence the compound’s pharmacological activity?

Answer:

Modifications to the benzenesulfonyl or arylpiperazine moieties significantly alter receptor affinity and selectivity:

- 2,6-Dimethylphenyl Group : Enhances lipophilicity and steric bulk, potentially improving blood-brain barrier penetration .

- Diethoxy and Methyl Groups on Sulfonyl Benzene : Electron-donating groups may stabilize sulfonate intermediates, affecting metabolic stability .

- SAR Studies : Comparative studies of analogs (e.g., bromo or methoxy substitutions) reveal that bulkier substituents reduce off-target binding but may lower solubility .

Q. Table 2: Substituent Effects on Activity

| Substituent | Pharmacological Impact | Reference |

|---|---|---|

| 2,6-Dimethylphenyl | Increased CNS targeting | |

| Diethoxy Groups | Improved metabolic stability | |

| Bromo (Analog) | Higher cytotoxicity |

Advanced: How can contradictory data on biological activity (e.g., efficacy vs. toxicity) be resolved?

Answer:

Contradictions often arise from assay conditions or structural variability. Methodological approaches include:

- Dose-Response Studies : Establish therapeutic indices using in vitro (e.g., IC₅₀) and in vivo (e.g., LD₅₀) models .

- Metabolite Profiling : LC-MS/MS identifies active/toxic metabolites influencing efficacy .

- Structural Rigidity : Introducing bridged piperazines (e.g., diazabicyclo derivatives) reduces conformational flexibility, minimizing off-target effects .

Example : In piperazine derivatives, β-cyclodextran inclusion complexes reduce toxicity but may lower activity due to steric hindrance .

Basic: What spectroscopic and analytical methods are used for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., chair conformation of piperazine) .

Q. Table 3: Analytical Techniques

| Method | Application | Example Data |

|---|---|---|

| ¹H NMR | Verify aromatic protons | δ 7.2–7.4 ppm (aryl-H) |

| HRMS | Confirm molecular ion | [M+H]⁺ = Calculated m/z ± 0.001 |

| XRD | Determine chair conformation | Puckering amplitude Q = 0.568 Å |

Advanced: How can computational modeling predict binding affinity to target receptors?

Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with receptors like serotonin or dopamine transporters. Protonated piperazine nitrogens form hydrogen bonds with active sites .

- QSAR Models : Quantitative structure-activity relationships correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values .

- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å indicates stable ligand-receptor complexes) .

Example : Piperazine-substituted naphthalene diimides show enhanced G-quadruplex DNA binding via π-π stacking and hydrogen bonding .

Basic: What stability considerations are critical during storage and handling?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonyl group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonate ester .

- Analytical Monitoring : Periodic HPLC checks (e.g., peak purity >98%) ensure compound integrity .

Advanced: What strategies improve selectivity for target receptors over off-target proteins?

Answer:

- Bioisosteric Replacement : Substitute sulfonyl groups with carbamates to modulate polarity .

- Selective Functionalization : Introduce fluorine atoms to enhance binding via hydrophobic interactions .

- Pharmacophore Mapping : Identify critical binding motifs (e.g., protonated piperazine) using 3D alignment tools .

Example : Bridged piperazine analogs (e.g., 3,8-diaza[3.2.1]bicyclooctane) exhibit 88-fold selectivity for dopamine over serotonin transporters .

Basic: How is reaction progress monitored during synthesis?

Answer:

- TLC : Spot development using UV-active silica plates (e.g., Rf = 0.5 for product vs. 0.3 for starting material) .

- HPLC : Retention time comparison against standards (e.g., C18 column, acetonitrile/water gradient) .

- In-line IR Spectroscopy : Track disappearance of sulfonyl chloride peaks (~1370 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.